3-ethyl-N-(1-pyrimidin-2-ylpiperidin-3-yl)-1H-indole-2-carboxamide
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Overview
Description
“3-ethyl-N-(1-pyrimidin-2-ylpiperidin-3-yl)-1H-indole-2-carboxamide” is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-ethyl-N-(1-pyrimidin-2-ylpiperidin-3-yl)-1H-indole-2-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the indole core: This can be achieved through Fischer indole synthesis or other methods.
Introduction of the carboxamide group: This step involves the reaction of the indole derivative with an appropriate carboxylic acid derivative.
Attachment of the pyrimidin-2-ylpiperidin-3-yl group: This step might involve nucleophilic substitution or other coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the indole core or the piperidine ring.
Reduction: Reduction reactions could be used to modify the functional groups, such as reducing the carboxamide to an amine.
Substitution: Various substitution reactions could be employed to introduce different substituents on the indole or piperidine rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution could introduce halogens or other functional groups.
Scientific Research Applications
“3-ethyl-N-(1-pyrimidin-2-ylpiperidin-3-yl)-1H-indole-2-carboxamide” could have various applications in scientific research, including:
Medicinal Chemistry: Potential use as a lead compound for drug development, particularly for targeting specific receptors or enzymes.
Biological Studies: Investigation of its biological activity, such as anti-inflammatory, anticancer, or antimicrobial properties.
Chemical Biology: Use as a probe to study biological pathways or molecular interactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with receptors, enzymes, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1H-indole-2-carboxamide derivatives: These compounds share the indole core and carboxamide group.
Pyrimidinylpiperidine derivatives: Compounds with similar pyrimidine and piperidine structures.
Uniqueness
The uniqueness of “3-ethyl-N-(1-pyrimidin-2-ylpiperidin-3-yl)-1H-indole-2-carboxamide” lies in its specific combination of functional groups and structural features, which might confer unique biological activity or chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
3-ethyl-N-(1-pyrimidin-2-ylpiperidin-3-yl)-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c1-2-15-16-8-3-4-9-17(16)24-18(15)19(26)23-14-7-5-12-25(13-14)20-21-10-6-11-22-20/h3-4,6,8-11,14,24H,2,5,7,12-13H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBMOCQIDOXIAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC2=CC=CC=C21)C(=O)NC3CCCN(C3)C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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